Isocostic acid

Overview

Description

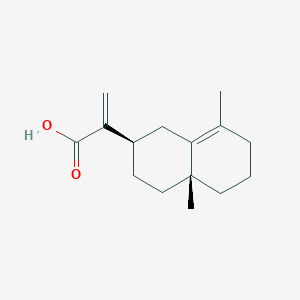

Isocostic acid is a compound with the molecular formula C15H22O2 . It is a white crystalline solid with a distinctive odor . It is insoluble in water at room temperature, but can be dissolved in organic solvents . The chemical structure of this compound contains two methyl groups, which makes it stable and antioxidant .

Molecular Structure Analysis

The molecular weight of this compound is 234.3 . The molecular structure of this compound was identified by spectroscopic methods (1H, 13C, DEPT 135 NMR and EI-MS) and by comparison with literature data .

Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is insoluble in water at room temperature, but can be dissolved in organic solvents . The chemical structure of this compound contains two methyl groups, which makes it stable and antioxidant .

Scientific Research Applications

Isocostic Acid in Natural Products and Synthesis

This compound, a sesquiterpene compound, has been isolated from the acetone extract of Inula viscosa. This discovery, along with the isolation of related compounds such as 2,5-dihydroxythis compound and 2,3-dihydroxycostic acid, highlights the significance of this compound in natural product chemistry. The isolation and structural determination of these compounds, including this compound, have been achieved through advanced spectroscopic methods (Fontana, La Rocca, Passannanti, & Paternostro, 2007).

Applications in Medicinal Chemistry

This compound serves as a starting material for the synthesis of other compounds with potential therapeutic applications. For instance, it has been used to synthesize α-eudesmol and cryptomeridiol, natural products known for their anti-Alzheimer and anti-spasmodic properties. These compounds were obtained through a short and efficient hemisynthesis process, demonstrating the versatility of this compound in medicinal chemistry applications (Tebbaa, Hakmaoui, Benharref, & Akssira, 2011).

Novel Derivatives and Chemical Synthesis

Further research on this compound has led to the synthesis of novel derivatives. For example, methyl α-isocostate, derived from this compound, has been used to create new eudesmane derivatives through the synthesis of spiro-isoxazolidine derivatives. This synthesis process demonstrates the potential of this compound derivatives in the development of new chemical entities with potential biological activities (Zaki, Oukhrib, Loubidi, El Hakmaoui, Hiebel, Akssira, & Berteina‐Raboin, 2019).

Economic Modeling in Genetic Circuits

Interestingly, this compound has also found application in a completely different field - the study of genetic circuits in cells. The concept of 'isocost lines', akin to those used in microeconomics, has been applied to describe the allocation of transcriptional and translational resources in genetic circuits, demonstrating the interdisciplinary applications of this compound-related concepts (Gyorgy, Jiménez, Yazbek, Huang, Chung, Weiss, & Del Vecchio, 2015).

Mechanism of Action

Target of Action

Isocostic acid, a type of terpenoid, has been identified to interact with several targets. The primary targets include Isocitrate dehydrogenase [NADP] in organisms like Escherichia coli and Azotobacter vinelandii, and Aconitate hydratase, mitochondrial , Isocitrate dehydrogenase [NADP], mitochondrial , and Isocitrate dehydrogenase [NADP] cytoplasmic in humans . These enzymes play crucial roles in various metabolic processes, including the citric acid cycle and energy production.

Mode of Action

For instance, it has been reported that this compound exhibits antifeedant and cytotoxic activities . Furthermore, molecular docking analysis revealed that this compound could stabilize in the pocket of the 20S proteasome β5 receptor subunits .

Biochemical Pathways

Given its interaction with isocitrate dehydrogenase, it may influence thecitric acid cycle . This cycle is a key metabolic pathway involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy.

Pharmacokinetics

It is known that most drug metabolism is achieved byglucuronidation

Result of Action

It has been suggested that this compound exhibitsantifeedant and cytotoxic activities . This suggests that it may have potential applications in pest control and cancer treatment.

Safety and Hazards

properties

IUPAC Name |

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZOYHLQNUSAIL-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

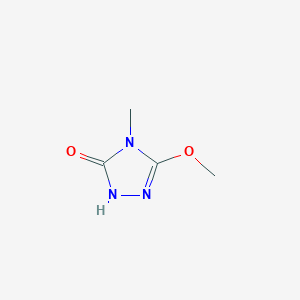

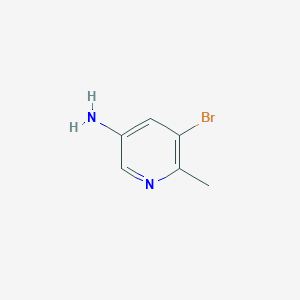

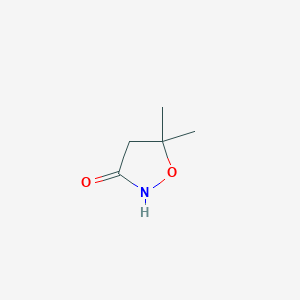

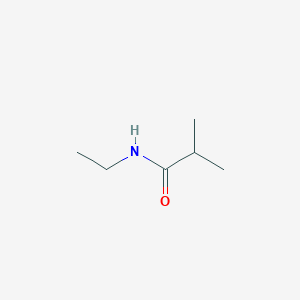

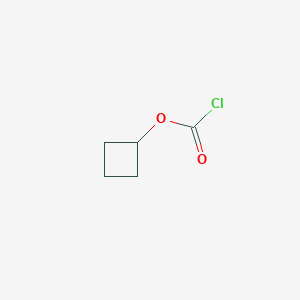

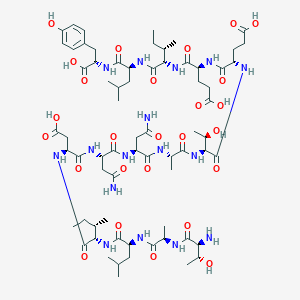

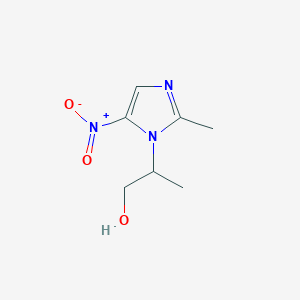

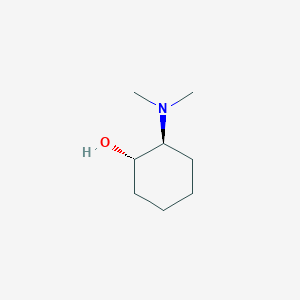

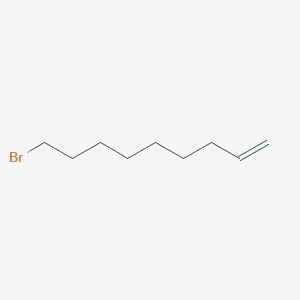

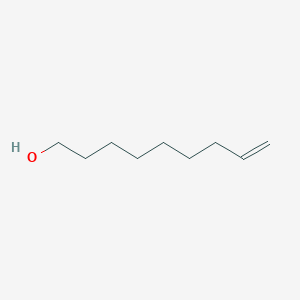

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

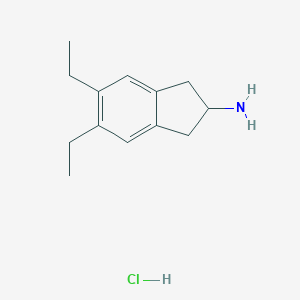

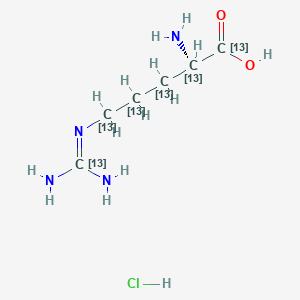

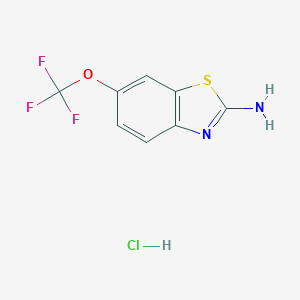

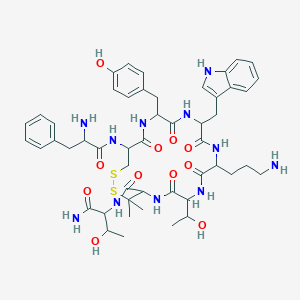

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.